

Application Note: Determination of Copper Concentration in a Methanesulfonate Bath by Iodometric Titration

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Compound of Interest

Compound Name: *Copper methane sulfonate*

Cat. No.: *B1587584*

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Introduction

Methanesulfonic acid (MSA) based copper electroplating baths are increasingly utilized in various high-technology sectors for their high conductivity, fine grain deposits, and favorable environmental profile compared to traditional electrolytes.^{[1][2]} The concentration of copper (II) ions is a critical parameter that directly influences plating efficiency, deposit quality, and bath stability. Routine and accurate monitoring is therefore essential for process control and to ensure consistent product quality.

This application note provides a detailed, field-proven protocol for the determination of copper concentration in acidic methanesulfonate plating baths using iodometric titration. This classic redox titration method is highly accurate and reliable for copper analysis.^[3] Alternative methods, such as complexometric titration with EDTA, are also viable but may require masking agents to handle interferences from other metal ions.^{[4][5][6]}

Principle of the Method

The iodometric determination of copper is a two-step indirect titration. The underlying principle relies on the oxidation of iodide ions (I^-) by copper(II) ions (Cu^{2+}). Although the standard electrode potentials might suggest the reaction is unfavorable, the precipitation of highly insoluble copper(I) iodide (CuI) drives the reaction to completion.^[7]

Step 1: Liberation of Iodine In a slightly acidic medium (pH 4-5), an excess of potassium iodide (KI) is added to the sample. Cu²⁺ ions are reduced to Cu⁺, which immediately precipitates as white CuI, while the iodide ions are oxidized to molecular iodine (I₂).[7][8]

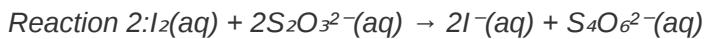
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The amount of iodine liberated is stoichiometrically equivalent to the amount of copper(II) present in the sample.

Step 2: Titration of Iodine The liberated iodine is then immediately titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃). The iodine is reduced back to iodide ions, and the thiosulfate is oxidized to tetrathionate ions (S₄O₆²⁻).[7]

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The endpoint is detected using a starch indicator, which forms an intense blue-black complex with iodine.[9] The disappearance of this blue color marks the complete consumption of the liberated iodine.

Causality of Key Procedural Steps:

- pH Control: The reaction is performed in a buffered, slightly acidic solution (pH 4-5).[7] If the pH is too low (highly acidic), the atmospheric oxidation of excess iodide is accelerated, leading to erroneously high results.[9][10] If the pH is too high, Cu²⁺ may hydrolyze and precipitate as copper hydroxide.[9] An acetic acid/acetate buffer is typically created by adding ammonia and then an excess of acetic acid.[7]

- Role of Potassium Thiocyanate (KSCN): Near the endpoint, some liberated iodine can adsorb onto the surface of the CuI precipitate, making it unavailable for reaction with the thiosulfate and causing a sluggish, inaccurate endpoint.[10] The addition of KSCN just before the final endpoint displaces the adsorbed iodine, releasing it back into the solution for a sharp and accurate color change.[7][9][10]

Apparatus and Reagents

3.1 Apparatus

- 50 mL Burette, Class A
- 250 mL Iodine flasks (or conical flasks with stoppers)
- Volumetric pipettes (1 mL, 5 mL, 10 mL), Class A
- 100 mL Volumetric flask, Class A
- Analytical balance (± 0.1 mg)
- Magnetic stirrer and stir bars

3.2 Reagents

- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$), A.R. Grade
- Potassium Iodide (KI), A.R. Grade, free from iodate
- Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$), Primary Standard Grade
- Starch Indicator Solution (1% w/v): Make a paste of 1 g soluble starch with a small amount of cold deionized water. Add this paste to 100 mL of boiling deionized water with constant stirring. Cool before use. Prepare fresh daily for best results.
- Potassium Thiocyanate (KSCN), A.R. Grade
- Concentrated Acetic Acid (CH_3COOH), A.R. Grade

- Concentrated Ammonia Solution (NH₄OH), A.R. Grade
- Sodium Carbonate (Na₂CO₃), A.R. Grade
- Deionized (DI) Water

Experimental Protocol

4.1 Safety Precautions

- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
- Handle copper methanesulfonate plating baths and concentrated acids/bases within a fume hood to avoid inhalation of mists or vapors.[11][13][14]
- Refer to the Safety Data Sheet (SDS) for all chemicals before use.[12][15]

4.2 Preparation of 0.1 M Sodium Thiosulfate Titrant

- Boil approximately 1 L of DI water for 5 minutes and allow it to cool to room temperature.
- Weigh approximately 25 g of Na₂S₂O₃·5H₂O and dissolve it in 500 mL of the boiled DI water in a 1 L volumetric flask.[16][17]
- Add 0.2 g of sodium carbonate (Na₂CO₃) as a stabilizer to prevent decomposition by bacteria.[16][18]
- Dilute to the 1 L mark with the boiled DI water, stopper, and mix thoroughly. Store in a dark, well-stoppered bottle.
- Allow the solution to stand for at least 24 hours before standardization.

4.3 Standardization of 0.1 M Sodium Thiosulfate Solution

- Accurately weigh approximately 0.2 g of primary standard K₂Cr₂O₇ (dried at 120°C for 2 hours) into a 250 mL iodine flask.

- Dissolve the $K_2Cr_2O_7$ in 100 mL of DI water.
- Carefully add 3 g of KI and 5 mL of concentrated hydrochloric acid.[\[16\]](#)
- Immediately stopper the flask, swirl gently, and let it stand in the dark for 5-10 minutes for the reaction to complete.
- Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution turns a pale, yellowish-green.
- Add 3-5 mL of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise until the blue color disappears, leaving a clear, light green solution.
- Calculate the exact molarity of the sodium thiosulfate solution.

4.4 Titration Procedure for Copper Bath Sample

- Pipette a 1.00 mL aliquot of the copper methanesulfonate bath sample into a 250 mL iodine flask.
- Add approximately 50 mL of DI water.
- Working in a fume hood, carefully add concentrated ammonia solution dropwise while swirling until the solution turns a deep blue, indicating the formation of the tetraamminecopper(II) complex.
- Add concentrated acetic acid dropwise until the deep blue color is discharged, then add an additional 3-5 mL of acid. This neutralizes the ammonia and creates the required acidic buffer.[\[7\]](#)
- Add approximately 2 g of solid potassium iodide (KI). Stopper the flask, swirl to dissolve, and let it stand in a dark place for 5 minutes to ensure the complete liberation of iodine.[\[7\]](#) A brownish slurry with a white precipitate (CuI) will form.
- Begin titrating with the standardized 0.1 M sodium thiosulfate solution. Swirl the flask continuously. Titrate until the dark brown color of the iodine fades to a pale straw or mustard

yellow.[19]

- Add 5 mL of the fresh starch indicator solution. The solution will turn dark blue-black.
- Continue titrating carefully until the blue color begins to fade.
- Add approximately 1 g of solid potassium thiocyanate (KSCN).[7] Swirl to dissolve; the blue color may reappear or intensify as adsorbed iodine is released.
- Continue the titration drop-by-drop until the blue color completely and permanently disappears, leaving a creamy white or pale lavender suspension.[10] This is the endpoint.
- Record the volume of titrant used. Repeat the titration at least twice more for precision.

Calculation of Copper Concentration

The stoichiometry of the overall reaction (combining Reaction 1 and 2) shows that 2 moles of Cu^{2+} react with 2 moles of $\text{S}_2\text{O}_3^{2-}$, resulting in a 1:1 molar ratio.

$$\text{Copper (g/L)} = (V \times M \times 63.54 \times D) / S$$

Where:

- V = Volume of $\text{Na}_2\text{S}_2\text{O}_3$ titrant used (L)
- M = Molarity of standardized $\text{Na}_2\text{S}_2\text{O}_3$ solution (mol/L)
- 63.54 = Molar mass of Copper (g/mol)
- D = Dilution factor (if sample was pre-diluted, otherwise $D=1$)
- S = Volume of the bath sample used (L)

Data Presentation

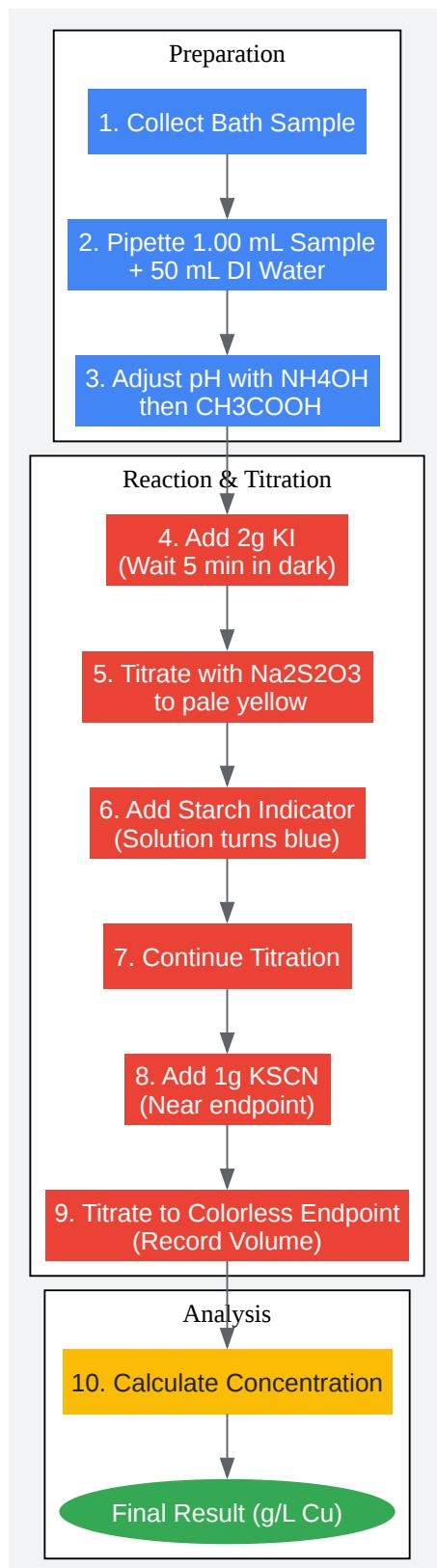
The following table summarizes typical parameters for this analysis.

Parameter	Value	Rationale
Sample Volume (S)	1.00 mL	Provides a suitable amount of analyte for titration with 0.1 M titrant.
Titrant ($\text{Na}_2\text{S}_2\text{O}_3$) Molarity (M)	~ 0.1 mol/L	Standard concentration for general analytical work.
Typical Copper Concentration	20 - 60 g/L	Common range for MSA plating baths. [2]
Expected Titrant Volume (V)	31.5 - 94.4 mL	Calculated for a 1 mL sample based on the typical concentration range.
pH of Titration Medium	4 - 5	Optimal for reaction kinetics and minimizing side reactions. [7]

Troubleshooting

- Endpoint color returns: If the blue color returns a short time after the endpoint, it indicates incomplete reaction of adsorbed iodine. Ensure sufficient KSCN was added just before the final endpoint.
- Fading or indistinct endpoint: This can be caused by using old starch indicator, adding the starch too early in the titration, or performing the titration at an incorrect pH.[\[9\]](#)
- Results are consistently high: This may be due to air oxidation of iodide. Ensure the solution is only slightly acidic and that the titration is performed without undue delay after adding KI. [\[10\]](#) The presence of other oxidizing agents, such as Fe^{3+} , will also cause high results.[\[10\]](#) If iron contamination is suspected, a masking agent like ammonium bifluoride can be added before the KI.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Experimental Workflow Diagram



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Caption: Workflow for Iodometric Titration of Copper.

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